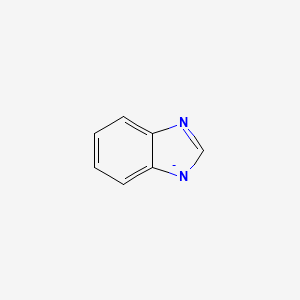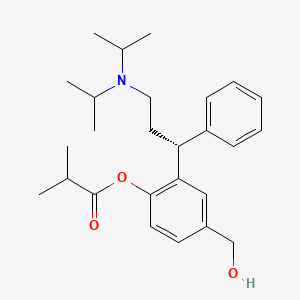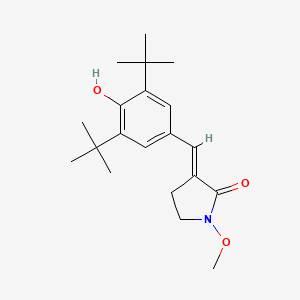
N-Methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-pyrrolidone
Descripción general
Descripción
“N-Methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-pyrrolidone” is a novel non-steroidal anti-inflammatory agent .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I found .Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Applications
Synthesis and Anti-inflammatory Activities : This compound has been synthesized and evaluated as a candidate for anti-inflammatory and analgesic agents. It shows dual inhibitory activity on prostaglandin and leukotriene synthesis, comparable to indomethacin but with reduced ulcerogenic effects. It is considered a potential drug for clinical application due to its wider safety margin compared to indomethacin or piroxicam (Ikuta et al., 1987).
Pharmacological Properties : The compound, identified as E-5110, has been studied in various anti-inflammatory, analgesic, and antipyretic animal models. It demonstrated potent activity against different types of inflammation and had a favorable therapeutic index, indicating its potential as a powerful anti-inflammatory compound (Shirota et al., 1987).
Effect on Metabolism and Enzymes
- Impact on Trimethadione Metabolism : In a study involving beagle dogs, the compound affected the pharmacokinetics of trimethadione, a drug used to manage seizures. It also influenced the content and activity of certain P450 isozymes, demonstrating its impact on drug metabolism (Daling et al., 1994).
Synthesis and Characterization
Electrochemical Oxidation Study : Research on the electrochemical oxidation of a related compound, (R)-4-hydroxy-2-pyrrolidone, provided insights into its potential as a key building block for stereoselective N-acyliminium ion coupling reactions (Lennartz et al., 1999).
Efficient Synthesis Method : An effective and selective synthesis method for a related antiarthritic drug candidate was developed, showcasing the compound's relevance in pharmaceutical synthesis (Inagaki et al., 2002).
Mecanismo De Acción
Propiedades
Número CAS |
107746-52-1 |
|---|---|
Fórmula molecular |
C20H29NO3 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one |
InChI |
InChI=1S/C20H29NO3/c1-19(2,3)15-11-13(12-16(17(15)22)20(4,5)6)10-14-8-9-21(24-7)18(14)23/h10-12,22H,8-9H2,1-7H3 |
Clave InChI |
NJTQENWDJVHUOX-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCN(C2=O)OC |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCN(C2=O)OC |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCN(C2=O)OC |
Sinónimos |
E 5110 E-5110 N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

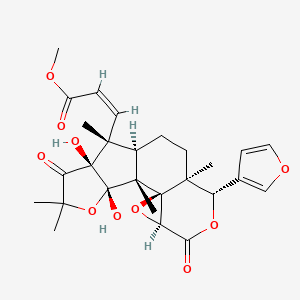
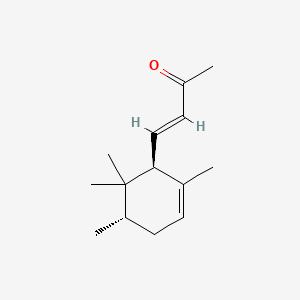
![(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid](/img/structure/B1237150.png)
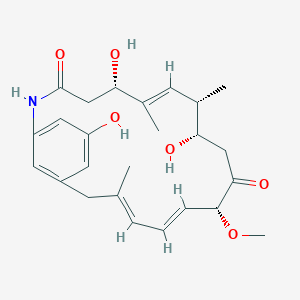

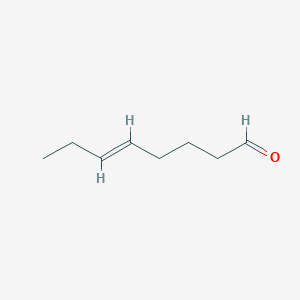
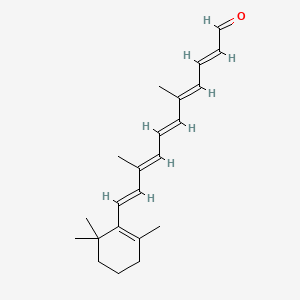

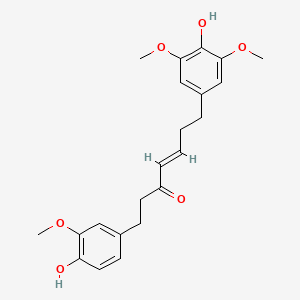
![(1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone](/img/structure/B1237162.png)
![3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1237165.png)

